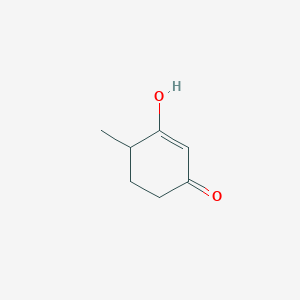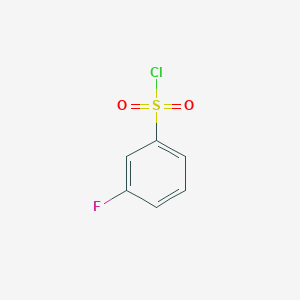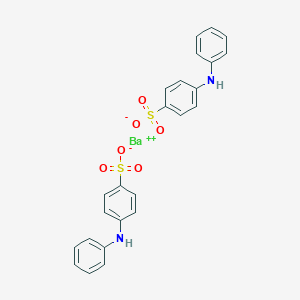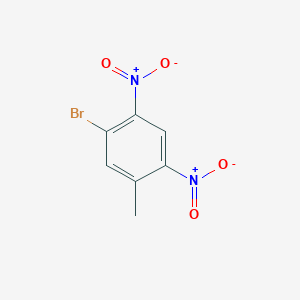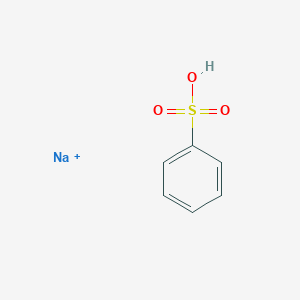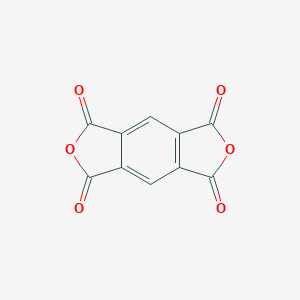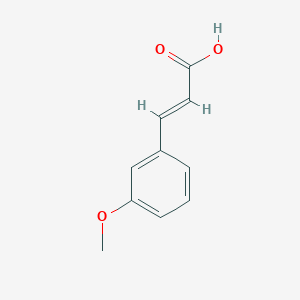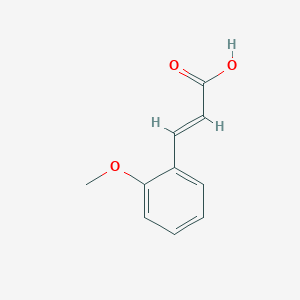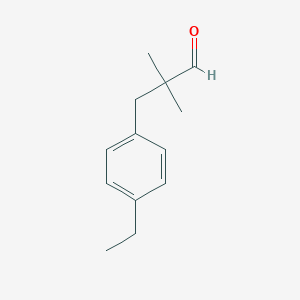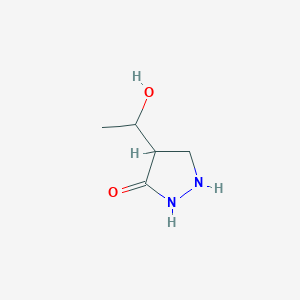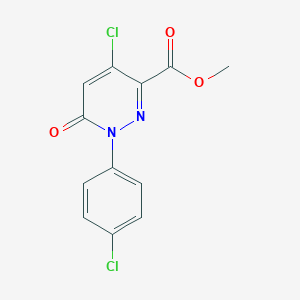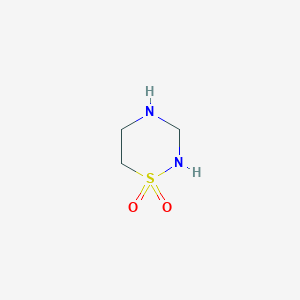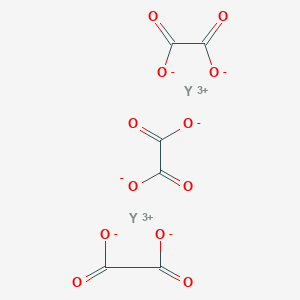![molecular formula C8H10N2O2S B145953 Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI) CAS No. 136742-80-8](/img/structure/B145953.png)
Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI) is a chemical compound with the molecular formula C10H11NO2S. It is commonly known as 3-APT or 3-aminopyridine-2-thiol propionic acid. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3-APT is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response. It also acts as a scavenger of free radicals, which are known to contribute to the development of various diseases.
Effets Biochimiques Et Physiologiques
3-APT has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It also increases the levels of antioxidant enzymes such as superoxide dismutase, which helps to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-APT in laboratory experiments is its ability to inhibit the inflammatory response without causing significant toxicity. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-APT. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of this compound. Another area of research is the investigation of the potential use of 3-APT in the treatment of other diseases such as cancer and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, 3-APT is a promising compound that has been widely studied for its potential applications in various fields of scientific research. Its unique properties and potential therapeutic benefits make it a valuable tool for researchers in the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 3-APT is a multi-step process that involves the reaction of 3-aminopyridine-2-thiol with propionic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The resulting product is purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
3-APT has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Propriétés
Numéro CAS |
136742-80-8 |
|---|---|
Nom du produit |
Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI) |
Formule moléculaire |
C8H10N2O2S |
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
3-(3-aminopyridin-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H10N2O2S/c9-6-2-1-4-10-8(6)13-5-3-7(11)12/h1-2,4H,3,5,9H2,(H,11,12) |
Clé InChI |
GJOMOWRTJNVXAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SCCC(=O)O)N |
SMILES canonique |
C1=CC(=C(N=C1)SCCC(=O)O)N |
Synonymes |
Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



